molecular formula C10H12N4O B1529267 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- CAS No. 90870-77-2

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-

Cat. No. B1529267
Key on ui cas rn: 90870-77-2
M. Wt: 204.23 g/mol
InChI Key: HLQUVQGEAUWRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08470820B2

Procedure details

A solution of 3-oxo-3-pyridin-2-yl-propionitrile (0.5 g, 3.4 mmol; CAS 54123-21-6) in EtOH (20 ml) was treated with 2-hydroxyethylhydrazine (0.7 ml, 10.3 mmol). The reaction mixture was refluxed overnight, then concentrated. After silica gel chromatography using a CH2Cl2/MeOH gradient, the product was obtained as viscous yellow oil (0.56 g, 80%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
O=[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)[CH2:3][C:4]#[N:5].[OH:12][CH2:13][CH2:14][NH:15][NH2:16]>CCO>[NH2:5][C:4]1[N:15]([CH2:14][CH2:13][OH:12])[N:16]=[C:2]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O=C(CC#N)C1=NC=CC=C1
Name
Quantity
0.7 mL
Type
reactant
Smiles
OCCNN
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1CCO)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.